molecular formula C19H15N3O5 B5982796 N'-(4-hydroxy-3-nitrobenzylidene)-3-methoxy-2-naphthohydrazide

N'-(4-hydroxy-3-nitrobenzylidene)-3-methoxy-2-naphthohydrazide

Cat. No.: B5982796
M. Wt: 365.3 g/mol
InChI Key: LXPVSTVVHNWELZ-RGVLZGJSSA-N
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Description

N’-(4-hydroxy-3-nitrobenzylidene)-3-methoxy-2-naphthohydrazide is a hydrazone derivative known for its unique chemical structure and potential applications in various fields of scientific research. This compound is characterized by the presence of a hydrazone linkage, a nitro group, and a methoxy group, which contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-hydroxy-3-nitrobenzylidene)-3-methoxy-2-naphthohydrazide typically involves the condensation reaction between 4-hydroxy-3-nitrobenzaldehyde and 3-methoxy-2-naphthohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, resulting in the desired product .

Industrial Production Methods

While specific industrial production methods for N’-(4-hydroxy-3-nitrobenzylidene)-3-methoxy-2-naphthohydrazide are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

N’-(4-hydroxy-3-nitrobenzylidene)-3-methoxy-2-naphthohydrazide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The hydrazone linkage can be reduced to form corresponding hydrazides.

    Substitution: The hydroxyl and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of amino derivatives.

    Reduction: Formation of hydrazides.

    Substitution: Formation of alkylated or acylated derivatives.

Mechanism of Action

The mechanism of action of N’-(4-hydroxy-3-nitrobenzylidene)-3-methoxy-2-naphthohydrazide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes and proteins, altering their activity and function.

    Pathways Involved: It can induce oxidative stress in cells, leading to apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-(4-hydroxy-3-nitrobenzylidene)-3-methoxy-2-naphthohydrazide is unique due to the presence of both a nitro group and a methoxy group, which confer distinct electronic and steric properties

Properties

IUPAC Name

N-[(E)-(4-hydroxy-3-nitrophenyl)methylideneamino]-3-methoxynaphthalene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O5/c1-27-18-10-14-5-3-2-4-13(14)9-15(18)19(24)21-20-11-12-6-7-17(23)16(8-12)22(25)26/h2-11,23H,1H3,(H,21,24)/b20-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXPVSTVVHNWELZ-RGVLZGJSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=CC=CC=C2C=C1C(=O)NN=CC3=CC(=C(C=C3)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=CC=CC=C2C=C1C(=O)N/N=C/C3=CC(=C(C=C3)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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